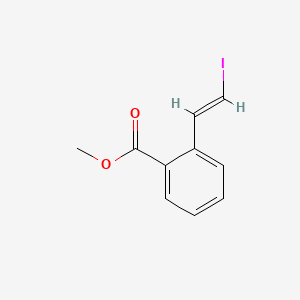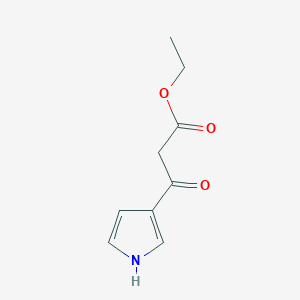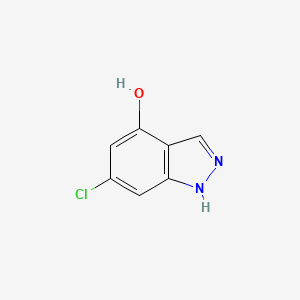
(3-Bromopropyl)(dimethyl)silane
Descripción general
Descripción
“(3-Bromopropyl)(dimethyl)silane” is a type of organosilicon compound . It is known as a bromo silyl ether . This compound is often used in various chemical reactions and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (3-aminopropyl)triethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the use of (3-bromopropyl)trimethoxysilane in the synthesis of silica-based molecularly imprinted polymers .
Molecular Structure Analysis
The molecular structure of (3-Bromopropyl)(dimethyl)silane can be analyzed based on its molecular formula. For example, (3-Bromopropyl)trimethoxysilane has a molecular formula of C6H15BrO3Si . The molecular weight of this compound is 243.171 Da .
Chemical Reactions Analysis
(3-Bromopropyl)(dimethyl)silane can participate in various chemical reactions. For instance, it can undergo E1 elimination reactions . In another study, (3-aminopropyl)triethoxysilane was used to modify nano-TiO2 and initiate polymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Bromopropyl)(dimethyl)silane can be inferred from similar compounds. For instance, (3-Bromopropyl)trimethoxysilane is a liquid at room temperature . Its refractive index is 1.440, and it has a density of 1.298 g/mL at 20 °C .
Mecanismo De Acción
Safety and Hazards
Propiedades
InChI |
InChI=1S/C5H12BrSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMXGXXRZKMZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40750097 | |
| Record name | (3-Bromopropyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40750097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)(dimethyl)silane | |
CAS RN |
88760-69-4 | |
| Record name | (3-Bromopropyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40750097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1,3,5-tribromo-2-[(2-chloro-2-propenyl)oxy]-](/img/structure/B3195086.png)
![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)
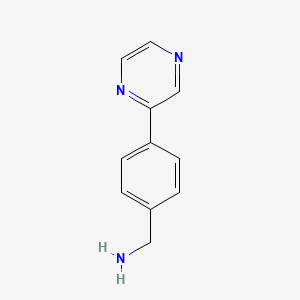

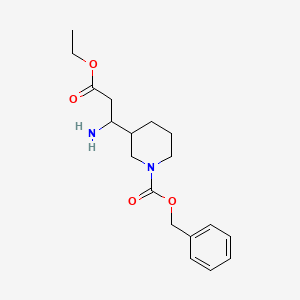

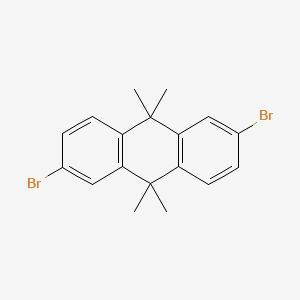
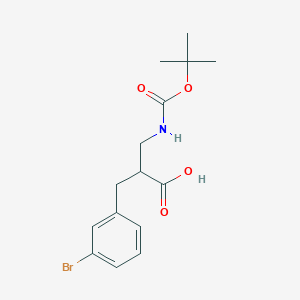

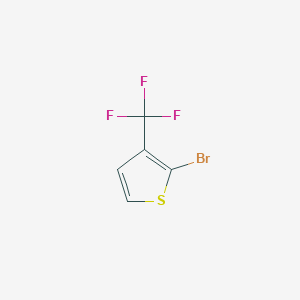
![6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3195151.png)
